molecular formula C9H7Cl4NO2Sn B14578361 CID 136265972 CAS No. 61163-42-6

CID 136265972

Cat. No.: B14578361
CAS No.: 61163-42-6
M. Wt: 421.7 g/mol
InChI Key: KUBPBOKAFMMPFX-UHFFFAOYSA-N
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Description

Properties

CAS No.

61163-42-6

Molecular Formula

C9H7Cl4NO2Sn

Molecular Weight

421.7 g/mol

InChI

InChI=1S/C9H7Cl4NO2.Sn/c10-5-4(3-14-1-2-15)9(16)8(13)7(12)6(5)11;/h3,15-16H,1-2H2;

InChI Key

KUBPBOKAFMMPFX-UHFFFAOYSA-N

Canonical SMILES

C(CO)N=CC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)O.[Sn]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CID 136265972 involves several steps, including the use of specific reagents and reaction conditions. The exact synthetic route can vary depending on the desired purity and yield of the compound. Common reagents used in the synthesis include organic solvents, catalysts, and specific reactants that facilitate the formation of the compound’s unique structure.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions carried out in specialized reactors. These methods are designed to maximize yield and minimize impurities. The process often includes steps such as purification, crystallization, and drying to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions: CID 136265972 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include derivatives with altered functional groups or modified structures that enhance the compound’s properties for particular applications.

Scientific Research Applications

CID 136265972 has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying biochemical pathways and interactions. In medicine, it has potential therapeutic applications, including as a drug candidate for treating various diseases. In industry, it is used in the production of advanced materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of CID 136265972 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, which can include enzymes, receptors, and other proteins. This binding can modulate the activity of these targets, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Critical Limitations in the Evidence

  • Absence of Direct Comparisons: None of the evidence sources provide comparative data (e.g., bioactivity, toxicity, stability) between CID 136265972 and structurally or functionally similar compounds.
  • Other evidence (e.g., ) focuses on general guidelines for writing scientific papers rather than compound-specific data .

Recommendations for Future Research

To address the gaps, the following steps are necessary:

a. Clarify the Identity of this compound

  • Obtain the IUPAC name, molecular formula, and structural data from PubChem or CAS SciFinder .
  • Use spectroscopic data (e.g., NMR, IR, MS) to confirm its identity (as suggested in for GC-MS analysis) .

b. Identify Structurally or Functionally Similar Compounds

  • Utilize cheminformatics tools (e.g., Tanimoto similarity scoring , QSAR modeling ) to screen PubChem for analogs.
  • Prioritize compounds with shared scaffolds (e.g., oscillatoxin derivatives in ) or overlapping functional groups .

c. Comparative Analysis Framework

A hypothetical comparison table could include:

Property This compound Compound X (Analog) Compound Y (Functional Analog)
Molecular Weight
LogP (Lipophilicity)
Bioactivity (IC50/EC50)
Metabolic Stability (t1/2)
Toxicity (LD50)

Note: Data fields marked "—" require retrieval from peer-reviewed studies or databases.

Ethical and Methodological Considerations

  • Avoid Speculation : As emphasized in and , comparisons must be grounded in reproducible experimental or computational data to ensure scientific rigor .
  • Cite Diverse Sources : Follow and guidelines to incorporate data from journals (e.g., Journal of Cheminformatics), patents, or regulatory documents (e.g., ICH guidelines in ) .

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